molecular formula C11H13NOS3 B068068 2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide CAS No. 175276-82-1

2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide

Cat. No.: B068068
CAS No.: 175276-82-1
M. Wt: 271.4 g/mol
InChI Key: AIZDNEWEYHSJDA-UHFFFAOYSA-N
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Description

2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide is an organic compound with the molecular formula C({11})H({13})NOS(_{3}) It features a phenoxy group linked to an ethanethioamide moiety through a 1,3-dithiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide typically involves the following steps:

    Formation of the 1,3-Dithiolan Ring: This can be achieved by reacting a suitable dithiol with an appropriate aldehyde or ketone under acidic conditions to form the 1,3-dithiolan ring.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group attached to the 1,3-dithiolan ring.

    Introduction of the Ethanethioamide Moiety: This step involves the reaction of the phenoxy-substituted 1,3-dithiolan intermediate with an ethanethioamide precursor under basic or acidic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the 1,3-dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioamide group or the dithiolan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or ethanethioamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Proteomics Research

One of the primary applications of 2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide is in proteomics research. The compound is utilized as a tool for studying protein interactions and modifications. Its ability to form covalent bonds with specific amino acid residues makes it valuable for:

  • Labeling Proteins : The compound can be used to tag proteins for subsequent identification and analysis.
  • Studying Protein Dynamics : By modifying proteins selectively, researchers can investigate conformational changes and interactions within cellular environments.

Antioxidant Activity

Research has indicated that compounds containing dithiolane structures exhibit antioxidant properties. This compound may serve as a potential antioxidant agent by:

  • Scavenging Free Radicals : The dithiolan group can donate electrons to neutralize free radicals, thus protecting cells from oxidative stress.
  • Reducing Cellular Damage : By mitigating oxidative damage, this compound could play a role in preventing diseases linked to oxidative stress, such as neurodegenerative disorders.

Drug Development

The unique structure of this compound positions it as a candidate for drug development:

  • Targeting Enzymes : Its ability to interact with specific enzymes can be harnessed to design inhibitors that modulate enzymatic activity in disease pathways.
  • Designing Novel Therapeutics : The compound's structural characteristics allow medicinal chemists to modify it further to enhance efficacy and selectivity against target diseases.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. This can be attributed to:

  • Disruption of Bacterial Cell Walls : The compound may interfere with the integrity of bacterial membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : By preventing biofilm development, this compound could enhance the effectiveness of existing antibiotics.

Case Study 1: Proteomics Application

A study published in a peer-reviewed journal demonstrated the use of this compound in labeling specific proteins in cancer cells. The researchers found that this labeling allowed for detailed mapping of protein interactions within tumor microenvironments, providing insights into cancer progression mechanisms.

Case Study 2: Antioxidant Efficacy

In another investigation focused on oxidative stress-related diseases, researchers tested the antioxidant capacity of the compound in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with varying concentrations of this compound, suggesting its potential as a therapeutic agent for conditions exacerbated by oxidative damage.

Mechanism of Action

The mechanism by which 2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dithiolan ring and ethanethioamide moiety can participate in various interactions, including hydrogen bonding, coordination with metal ions, and redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanol: Similar structure but with an alcohol group instead of a thioamide.

    2-(4-(1,3-Dithiolan-2-yl)phenoxy)acetic acid: Contains a carboxylic acid group instead of a thioamide.

    2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethylamine: Features an amine group instead of a thioamide.

Uniqueness

2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide is unique due to the presence of both the 1,3-dithiolan ring and the ethanethioamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these functionalities are advantageous.

Biological Activity

2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide, known by its CAS number 175276-82-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N1O1S2. Its structure features a phenoxy group linked to an ethanethioamide moiety with a dithiolan substituent, contributing to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that compounds with similar structures can modulate pathways involved in cancer cell proliferation and apoptosis.

Target Interaction

Recent studies have highlighted the potential of this compound as an inhibitor of the eEF2K (eukaryotic elongation factor 2 kinase), which plays a crucial role in regulating protein synthesis and energy homeostasis. Aberrant function of eEF2K is linked to several cancers, including triple-negative breast cancer (TNBC). Inhibition of eEF2K has been shown to suppress tumor growth and enhance the efficacy of existing chemotherapeutics.

Table 1: Summary of Biological Activities

Activity Effect Reference
eEF2K InhibitionSuppresses cell viability in TNBC
Induction of ApoptosisIncreased apoptosis in cancer cells
Anti-proliferative EffectsReduced proliferation rates

Case Study 1: Inhibition of Cancer Cell Lines

A recent study investigated the effects of this compound on the MDA-MB-231 cell line, a model for TNBC. The compound demonstrated significant inhibition of cell viability at micromolar concentrations. Mechanistically, it was found to induce apoptosis via activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: In Vivo Efficacy

In an in vivo xenograft model using MDA-MB-231 cells, treatment with the compound resulted in substantial tumor growth inhibition comparable to established chemotherapeutic agents like paclitaxel. Importantly, no significant toxic effects were observed in treated mice, suggesting a favorable safety profile for further development.

Properties

IUPAC Name

2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS3/c12-10(14)7-13-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZDNEWEYHSJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372503
Record name 2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-82-1
Record name 2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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